molecular formula C16H17NO3 B2531305 N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide CAS No. 1421586-47-1

N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide

Cat. No.: B2531305
CAS No.: 1421586-47-1
M. Wt: 271.316
InChI Key: RZKSHTZNLZCTKO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide is a compound that features a furan ring, a hydroxypropyl group, and a cinnamamide moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, which is known for its reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other techniques to enhance yield and reduce reaction times .

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide involves its interaction with various molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to changes in their structure and function. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the cinnamamide moiety can interact with specific receptors or enzymes .

Properties

IUPAC Name

(E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKSHTZNLZCTKO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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